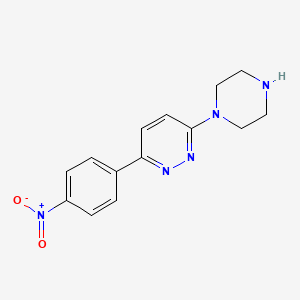
(2E)-1-(4-Ethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(4-Ethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, otherwise known as ETPTP, is a chemical compound that has a wide range of applications in the scientific research field. It is a colorless, crystalline solid with an odorless, sweet taste, and it is used as a starting material in the synthesis of various compounds. ETPTP has been used in various laboratory experiments to study its chemical properties, biochemical and physiological effects, and its potential applications.
科学研究应用
ETPTP has been used in many scientific research studies due to its chemical and physical properties. It has been used as a starting material in the synthesis of other compounds, such as 1,2,3-trihydroxypropane-1-one, which has been studied for its potential anti-cancer properties. Additionally, ETPTP has been used in studies of its reaction with ozone and other oxidizing agents, as well as its reaction with various nucleophiles.
作用机制
ETPTP has been studied for its potential mechanism of action, which involves the formation of a complex between the compound and a nucleophile. This complex is formed when the nucleophile attacks the electron-rich double bond of the ETPTP molecule, resulting in the formation of a new bond. This new bond is then attacked by the nucleophile, resulting in the formation of a new complex. This complex then undergoes further reactions, resulting in the formation of a new product.
Biochemical and Physiological Effects
ETPTP has been studied for its potential biochemical and physiological effects. It has been found to be a weak inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the brain. Additionally, ETPTP has been found to be a weak inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins, which are hormones that play a role in inflammation and pain.
实验室实验的优点和局限性
The advantages of using ETPTP in laboratory experiments include its low cost, low toxicity, and its ability to form complexes with nucleophiles. Additionally, it is stable in both acidic and basic solutions, making it suitable for use in a wide variety of experiments. The main limitation of using ETPTP in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are many potential future directions for the use of ETPTP in scientific research. One potential direction is to further investigate its potential biochemical and physiological effects, as well as its potential mechanism of action. Additionally, further research could be conducted on its potential applications in the synthesis of other compounds, such as those with potential anti-cancer properties. Additionally, further research could be conducted on its potential applications in the synthesis of other compounds, such as those with potential anti-inflammatory and analgesic properties. Finally, further research could be conducted on its potential applications in the synthesis of other compounds, such as those with potential anti-microbial properties.
合成方法
ETPTP can be synthesized in a three-step process. In the first step, a Grignard reaction is used to form a tertiary alcohol from 4-ethylphenylmagnesium bromide and 2,3,4-trimethoxybenzaldehyde. In the second step, the resulting tertiary alcohol is treated with aqueous hydrochloric acid to form an aldehyde. Finally, in the third step, the aldehyde is treated with aqueous sodium hydroxide to form ETPTP.
属性
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-5-14-6-8-15(9-7-14)17(21)12-10-16-11-13-18(22-2)20(24-4)19(16)23-3/h6-13H,5H2,1-4H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMZZJYEEVFJOK-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Ethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














